1-ethyl-N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes two pyrazole rings and a morpholinocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the ethyl and morpholinocarbonyl groups. Common reagents used in these reactions include hydrazines, ethyl halides, and morpholine. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-ETHYL-N~4~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure but lacks the second pyrazole ring.
1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure but lacks the ethyl group on the second pyrazole ring.
1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Simplified structure with only one pyrazole ring and no morpholinocarbonyl group.
Uniqueness
1-ETHYL-N~4~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its dual pyrazole rings and the presence of both ethyl and morpholinocarbonyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H22N6O3 |
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Molecular Weight |
346.38 g/mol |
IUPAC Name |
1-ethyl-N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H22N6O3/c1-3-21-11-12(9-17-21)15(23)19-13-10-18-22(4-2)14(13)16(24)20-5-7-25-8-6-20/h9-11H,3-8H2,1-2H3,(H,19,23) |
InChI Key |
WLIOJPHFHYYQDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2)CC)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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